molecular formula C14H14N2O2S B2523126 N-methyl-2-(3-methylbenzamido)thiophene-3-carboxamide CAS No. 864941-37-7

N-methyl-2-(3-methylbenzamido)thiophene-3-carboxamide

Cat. No.: B2523126
CAS No.: 864941-37-7
M. Wt: 274.34
InChI Key: WBUGWBLAECAPSI-UHFFFAOYSA-N
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Description

N-methyl-2-(3-methylbenzamido)thiophene-3-carboxamide is a synthetic compound belonging to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Compounds with thiophene rings are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound is of particular interest due to its potential biological activities and applications in various fields.

Preparation Methods

The synthesis of N-methyl-2-(3-methylbenzamido)thiophene-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylbenzoic acid, thiophene-3-carboxylic acid, and methylamine.

    Amidation Reaction: The 3-methylbenzoic acid is first converted to its corresponding acid chloride using thionyl chloride. This acid chloride is then reacted with thiophene-3-carboxylic acid in the presence of a base to form the intermediate amide.

    Methylation: The intermediate amide is then methylated using methylamine to yield this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to improve yield and purity.

Chemical Reactions Analysis

N-methyl-2-(3-methylbenzamido)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound to its corresponding amine derivatives.

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

N-methyl-2-(3-methylbenzamido)thiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-2-(3-methylbenzamido)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of kinases or other enzymes involved in inflammatory pathways .

Comparison with Similar Compounds

N-methyl-2-(3-methylbenzamido)thiophene-3-carboxamide can be compared with other thiophene derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and potential biological activities, which may differ from those of other thiophene derivatives.

Biological Activity

N-methyl-2-(3-methylbenzamido)thiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and case studies.

Overview of Biological Activities

Research indicates that this compound exhibits several therapeutic properties:

  • Anti-inflammatory Activity : The compound has been studied for its ability to inhibit pathways associated with inflammation, potentially through the inhibition of specific kinases involved in inflammatory responses.
  • Antimicrobial Properties : It has demonstrated antibacterial effects against various pathogens, including E. faecalis, P. aeruginosa, and K. pneumoniae, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ceftriaxone .
  • Anticancer Effects : The compound has shown cytotoxic activity against several cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and PC3 (prostate cancer). IC50 values indicate significant efficacy in inhibiting cell growth in these lines .

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes such as kinases, which are crucial in signaling pathways related to inflammation and cancer progression.
  • Cell Cycle Modulation : Studies have suggested that treatment with this compound can induce apoptosis in cancer cells by disrupting normal cell cycle progression, particularly affecting the S phase .

Data Table: Biological Activity Summary

Activity TypeTarget Organisms/CellsObserved EffectReference
Anti-inflammatoryVarious inflammatory pathwaysInhibition of kinase activity
AntibacterialE. faecalis, P. aeruginosa, etc.MIC 40-50 µg/mL; inhibition zones 29-24 mm
AnticancerMCF-7, HCT-116, PC3IC50 values ranging from 2.29 to 20.19 μM

Case Studies

  • Antitumor Activity : A study evaluated the cytotoxic effects of this compound on MCF-7 cells, revealing an IC50 value of approximately 12.41 µM. This study highlighted the compound's potential to induce apoptosis and inhibit cell proliferation effectively .
  • Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound exhibited significant antibacterial activity, with inhibition zones comparable to ceftriaxone, indicating its potential as an alternative treatment for resistant bacterial strains .

Properties

IUPAC Name

N-methyl-2-[(3-methylbenzoyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c1-9-4-3-5-10(8-9)12(17)16-14-11(6-7-19-14)13(18)15-2/h3-8H,1-2H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBUGWBLAECAPSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(C=CS2)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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